molecular formula C16H18N2O2S B2615171 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide CAS No. 60672-33-5

4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide

Cat. No.: B2615171
CAS No.: 60672-33-5
M. Wt: 302.39
InChI Key: PBRDDISAEJJRRH-SAPNQHFASA-N
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Description

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C16H18N2O2S and a molecular weight of 302.39 g/mol . It is a derivative of benzenesulfonohydrazide and is known for its applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to alterations in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonyl hydrazide
  • p-Toluenesulfonyl hydrazide
  • Benzhydrazide

Uniqueness

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with target proteins makes it a valuable compound in research and industrial applications .

Biological Activity

4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide, a compound with the molecular formula C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, is a sulfonyl hydrazone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

Molecular Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S
  • CAS Number : 60672-33-5
  • Synonyms : Benzenesulfonic acid, 4-methyl-, [1-(4-methylphenyl)ethylidene]hydrazide

Physical Properties

PropertyValue
Molecular Weight318.39 g/mol
Melting Point143–144 °C
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that sulfonyl hydrazones, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study Example

In a controlled experiment, the minimum inhibitory concentration (MIC) of the compound against E. coli was found to be 32 µg/mL. This suggests a potential application in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

Cytotoxicity Studies

Cytotoxicity tests conducted on human cancer cell lines revealed that the compound exhibited selective cytotoxic effects. The IC50 values for different cell lines were as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results indicate that the compound may have potential as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes involved in bacterial metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : The hydrazone moiety could contribute to the reduction of oxidative stress in cells.

Properties

IUPAC Name

4-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-4-8-15(9-5-12)14(3)17-18-21(19,20)16-10-6-13(2)7-11-16/h4-11,18H,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRDDISAEJJRRH-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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